molecular formula C9H16ClN B1318432 N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride CAS No. 59950-72-0

N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride

Cat. No.: B1318432
CAS No.: 59950-72-0
M. Wt: 173.68 g/mol
InChI Key: OPWVWTBAPMGQMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride typically involves the reaction of cyclohexylamine with propargyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-N-methylamine hydrochloride
  • N-Cyclohexyl-N-ethylamine hydrochloride
  • N-Cyclohexyl-N-butylamine hydrochloride

Uniqueness

N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride is unique due to its propargyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in research applications where specific interactions and reactions are required .

Biological Activity

N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the propargyl group enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

The compound can be characterized by its chemical structure, which includes a cyclohexane ring and an alkyne functional group. This configuration allows for diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity.

Key Reactions

  • Oxidation: Can yield ketones or carboxylic acids.
  • Reduction: Forms secondary amines.
  • Substitution: Leads to the formation of substituted amines.

This compound exhibits its biological effects primarily through enzyme inhibition and receptor modulation. It binds to specific molecular targets, blocking enzyme activity and influencing cellular signaling pathways. This mechanism is critical in understanding its potential therapeutic effects.

Enzyme Inhibition

Research indicates that this compound may act as a selective inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is relevant in neurodegenerative diseases like Parkinson's. The propargylamine moiety has been shown to enhance neuroprotective effects by inhibiting apoptosis in neuronal cells through caspase suppression .

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses broad-spectrum antibacterial properties. It has been tested against various gram-positive and gram-negative bacteria, showing significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays using models such as Galleria mellonella larvae have shown that the compound can be non-toxic at certain concentrations while exhibiting potent antifungal activity against pathogens like Candida albicans. This suggests a favorable safety profile alongside its efficacy .

Case Studies

1. Neuroprotective Effects
A study highlighted the anti-apoptotic properties of related compounds, indicating that the presence of the propargyl group is crucial for neuroprotection against oxidative stress in neuronal cells. The compound's ability to inhibit caspase activation suggests potential applications in treating neurodegenerative disorders .

2. Antimicrobial Efficacy
Another investigation assessed the compound's efficacy against various bacterial strains. Results showed significant bactericidal activity, particularly against resistant strains, positioning it as a promising candidate for developing new antibiotics .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is beneficial:

Compound NameMAO InhibitionAntimicrobial ActivityCytotoxicity
N-(prop-2-yn-1-yl)cyclohexanamineYesBroad-spectrumLow
Prop-2-yn-1-amineModerateLimitedModerate
CyclohexylamineNoModerateHigh

Properties

IUPAC Name

N-prop-2-ynylcyclohexanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c1-2-8-10-9-6-4-3-5-7-9;/h1,9-10H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWVWTBAPMGQMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1CCCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589513
Record name N-(Prop-2-yn-1-yl)cyclohexanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59950-72-0
Record name N-(Prop-2-yn-1-yl)cyclohexanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride
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